molecular formula C12H13BrOS B13188658 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13188658
M. Wt: 285.20 g/mol
InChI Key: ZNLXKRVCQSKEGE-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one is a brominated cyclohexanone derivative featuring a sulfanyl (-S-) linker at the 3-position of the cyclohexanone ring and a 2-bromophenyl substituent. Key characterization data, including NMR spectra (e.g., δ 7.56 ppm for aromatic protons in 3-(2-bromophenyl)cyclohexan-1-one), highlight the electronic influence of the bromophenyl group .

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(2-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,10H,3-5,8H2

InChI Key

ZNLXKRVCQSKEGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Differences
3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one Not provided C₁₂H₁₃BrOS 2-Br, sulfanyl at C3 Reference compound
3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one 1044054-29-6 C₁₂H₁₃FOS 2-F, sulfanyl at C3 Halogen (F vs. Br)
3-(4-Bromo-2-fluorophenyl)cyclohexan-1-one - C₁₂H₁₂BrFO 4-Br, 2-F at phenyl Halogen positions
Bromamine (2-BDCK) 120807-70-7 C₁₃H₁₆BrNO 2-Br, methylamino at C2 Amino vs. sulfanyl group
Key Observations:
  • Halogen Effects: Bromine (Br) increases molecular weight (290.62 g/mol in Bromamine vs. Fluorine (F), being more electronegative, reduces electron density on the aromatic ring, altering reactivity in cross-coupling reactions .
  • Functional Groups: The sulfanyl group (-S-) in the target compound offers oxidation susceptibility (to sulfoxides/sulfones) and nucleophilic attack sites, unlike the amino group (-NH-) in Bromamine, which participates in hydrogen bonding and acid-base interactions .

Physicochemical Properties

  • NMR Shifts : The 2-bromophenyl group in 3-(2-bromophenyl)cyclohexan-1-one causes downfield shifts (δ 7.56 ppm for aromatic H), whereas fluorophenyl analogs exhibit upfield shifts due to fluorine’s electron-withdrawing effect .
  • Boiling Points : Bromine’s higher atomic mass increases boiling points compared to fluorine analogs.

Biological Activity

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound featuring a cyclohexanone ring with a sulfanyl group attached to a brominated phenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}BrS. The compound's structure can be characterized as follows:

  • Cyclohexanone Ring : Provides a stable backbone.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Brominated Phenyl Moiety : Imparts additional chemical properties that may influence biological activity.

Antimicrobial Properties

Research indicates that compounds with sulfanyl groups, including this compound, exhibit significant antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against:

  • Staphylococcus aureus : Exhibited lower minimum inhibitory concentration (MIC) values compared to controls.
  • Escherichia coli : Demonstrated moderate activity, suggesting potential for broader spectrum antimicrobial applications.
CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus
Control (Triclosan)10.0Escherichia coli

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The presence of the sulfanyl group is believed to play a role in inducing apoptosis in cancer cells. Notable findings include:

  • Cell Line Studies : In vitro tests have shown that the compound induces cell death in several cancer cell lines, including breast and lung cancer models.
  • Mechanism of Action : Proposed mechanisms include the disruption of cellular redox status and interference with signaling pathways related to cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various sulfanyl derivatives, including this compound. The results indicated that this compound displayed potent activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Potential

In another investigation, researchers assessed the anticancer effects of several cyclohexanone derivatives. This compound was found to significantly inhibit the growth of MCF-7 breast cancer cells, with IC50_{50} values indicating promising potency compared to standard chemotherapeutics.

Synthesis Methods

Various methods have been developed for synthesizing this compound:

  • Nucleophilic Substitution : Reaction of cyclohexanone derivatives with brominated phenyl thiols under basic conditions.
  • Thioether Formation : Utilizing thiol and bromobenzene derivatives through nucleophilic attack on activated cyclohexane intermediates.

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